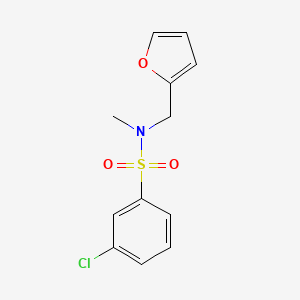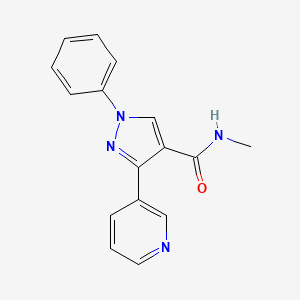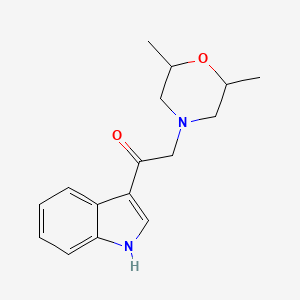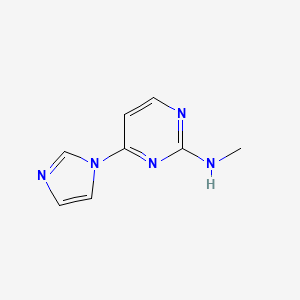![molecular formula C8H11NO3 B7465206 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B7465206.png)
5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid, also known as CBHCA, is a bicyclic amino acid that has been the subject of increasing scientific research in recent years. CBHCA is a unique compound that has shown potential in a variety of applications, including drug development, chemical synthesis, and materials science.
Mecanismo De Acción
The mechanism of action of 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid has been shown to have antioxidant properties and can scavenge free radicals. 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be produced in large quantities. However, 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid has some limitations, including its cost and the limited availability of certain reagents required for its synthesis.
Direcciones Futuras
There are several potential future directions for research on 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid. One area of interest is the development of 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid derivatives with improved potency and selectivity for specific enzymes. Another area of interest is the use of 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid as a building block in the synthesis of novel materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid involves the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct. The adduct is then subjected to a series of steps, including hydrolysis, reduction, and acylation, to yield the final product. The synthesis method is relatively straightforward and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid has been studied extensively for its potential in drug development. It has been shown to have inhibitory effects on various enzymes, including acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease. 5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid has also been studied for its potential as a building block in the synthesis of novel materials, such as polymers and dendrimers.
Propiedades
IUPAC Name |
5-carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c9-5(10)7-2-1-3-8(7,4-7)6(11)12/h1-4H2,(H2,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIYLPOQQIDHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2(C1)C(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465128.png)





![2-(4-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465165.png)





